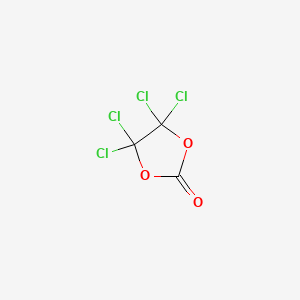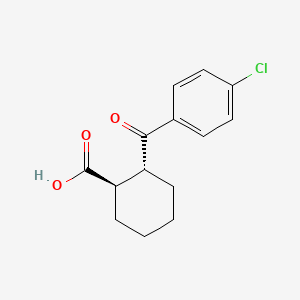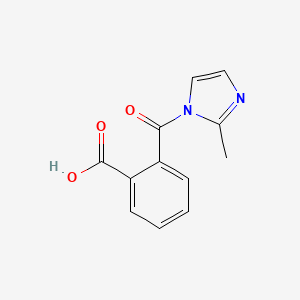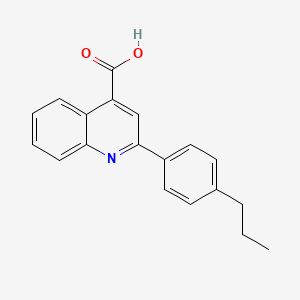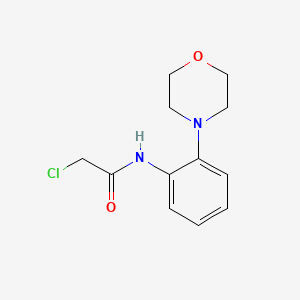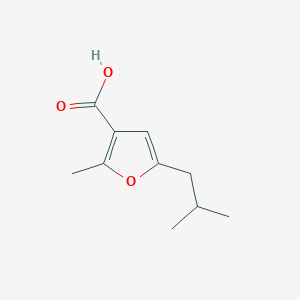
3-(2-Aminoethyl)pyridine
概要
説明
3-(2-Aminoethyl)pyridine is a chemical compound with the empirical formula C7H10N2 . It is a liquid at 20 degrees Celsius . It has been used in the synthesis of urea .
Molecular Structure Analysis
The molecular structure of 3-(2-Aminoethyl)pyridine is represented by the SMILES stringNCCC1=CC=CN=C1.Cl . It has a molecular weight of 122.17 . Physical And Chemical Properties Analysis
3-(2-Aminoethyl)pyridine is a liquid at 20 degrees Celsius . It has a molecular weight of 122.17 . The compound is slightly soluble in water .科学的研究の応用
Synthesis of Urea
“3-(2-Aminoethyl)pyridine” has been used in the synthesis of urea . Urea is a vital component in many fields, including medicine, agriculture, and polymer technology. It serves as a nitrogen source in fertilizers, a raw material in the manufacture of plastics and resins, and a diuretic in medical applications.
Construction of Coordination Polymers
This compound has been used in the construction of two-dimensional heteronuclear coordination polymers . These polymers, constructed by cyanide and "3-(2-Aminoethyl)pyrid
作用機序
Safety and Hazards
3-(2-Aminoethyl)pyridine is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2-pyridin-3-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c8-4-3-7-2-1-5-9-6-7/h1-2,5-6H,3-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHHNSMHYCLMON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357538 | |
| Record name | 3-(2-Aminoethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)pyridine | |
CAS RN |
20173-24-4 | |
| Record name | 3-(2-Aminoethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-(2-Aminoethyl)pyridine interact with the α4β2 nicotinic acetylcholine receptor compared to nicotine?
A1: Research suggests that 3-(2-Aminoethyl)pyridine analogs likely interact with the α4β2 nicotinic acetylcholine receptor in a different orientation compared to nicotine analogs with similar substitutions. [] This difference in binding orientation could have implications for the compound's activity and selectivity at the receptor.
Q2: What is the structure of 3-(2-Aminoethyl)pyridine?
A2: 3-(2-Aminoethyl)pyridine consists of a pyridine ring with an aminoethyl group attached at the 3rd position. While specific spectroscopic data is not provided in the abstracts, the molecular formula is C₇H₁₀N₂ and the molecular weight is 122.17 g/mol. [, ]
Q3: What are the potential research directions for 3-(2-Aminoethyl)pyridine and its analogs?
A4: Further investigation into the structure-activity relationship (SAR) of 3-(2-Aminoethyl)pyridine analogs is crucial. [] Understanding how specific structural modifications impact binding affinity, selectivity, and functional effects on the α4β2 nicotinic acetylcholine receptor could lead to the development of novel therapeutic agents. Exploring the interaction with cAMP-dependent Protein Kinase A could unveil new pharmacological targets and applications for this compound. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



